molecular formula C24H31N5O9 B609004 Methyltetrazine-PEG5-NHS ester CAS No. 1802907-92-1

Methyltetrazine-PEG5-NHS ester

Cat. No. B609004
CAS RN: 1802907-92-1
M. Wt: 533.54
InChI Key: SWSUSQWZOPGVKP-UHFFFAOYSA-N
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Description

Methyltetrazine-PEG5-NHS ester is a PEG derivative containing a tetrazine group and an NHS ester. THe hydrophilic PEG spacer arm improves water solubility and is transferrable to the labeled molecule, reducing aggregation of labeled proteins stored in solution. The NHS ester can react specifically and efficiently with primary amines such as the side chain of lysine residues or aminosilane-coated surfaces at neutral or slight basic conditions to form a covalent bond.

Scientific Research Applications

  • Bioactive Hydrogels : PEG-based hydrogel systems, like those utilizing Acrylate-PEG-N-hydroxysuccinimide (Acr-PEG-NHS), are significant in regenerative medicine and drug delivery applications. The use of PEG linkers can modify bioactive factors with photo-cross-linkable groups, enhancing cell-material interactions in bioactive hydrogels (Browning et al., 2013).

  • PEGylation in Biopharmaceuticals : PEGylation, the process of covalently bonding PEG to peptides or proteins, improves bioavailability and reduces immunogenicity of biopharmaceuticals. NHS esters are commonly used for PEGylation, impacting the therapeutic efficacy of drugs (Crafts et al., 2016).

  • Chemical Cross-Linking : NHS esters are widely employed for chemical cross-linking of lysine residues in proteins, affecting the stability and interaction of proteins in various applications (Kalkhof & Sinz, 2008).

  • Dual Redox Responsive Hydrogels : Injectable hydrogels using NHS-activated esters have been developed for biomedical applications like drug delivery and stimuli-responsive drug release (Gong et al., 2017).

  • Gene Delivery to Hepatocytes : The synthesis of conjugates using polyethylenimine derivatives with terminally galactose-grafted PEG for specific gene targeting to the liver demonstrates the versatility of PEG-NHS esters in gene therapy (Sagara & Kim, 2002).

  • Drug Conjugation with Triazine Dendrimers : The use of NHS in the synthesis and characterization of dendrimers for drug delivery, particularly in cancer therapy, is another significant application of PEG-NHS esters (Lim et al., 2009).

Mechanism of Action

Target of Action

Methyltetrazine-PEG5-NHS ester is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is exploited by PROTACs, which contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

The compound interacts with its targets through a process known as “click chemistry”. The NHS ester group in the compound reacts specifically and efficiently with primary amines, such as the side chain of lysine residues or aminosilane-coated surfaces, at neutral or slightly basic conditions to form a covalent bond . This reaction enables the compound to bind to the target protein, marking it for degradation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By marking specific proteins for degradation, the compound can influence various cellular processes that depend on these proteins.

Pharmacokinetics

This property is transferrable to the labeled molecule, reducing aggregation of labeled proteins stored in solution . These characteristics can potentially enhance the bioavailability of the compound.

Result of Action

The result of the compound’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the functions of the degraded proteins.

Action Environment

The action of this compound can be influenced by environmental factors such as pH. The NHS ester group in the compound reacts with primary amines at neutral or slightly basic conditions . Therefore, the compound’s action, efficacy, and stability can be affected by the pH of its environment. Additionally, the compound’s water solubility, conferred by its PEG spacer arm, can influence its dispersion and delivery within biological systems .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O9/c1-18-25-27-24(28-26-18)19-2-4-20(5-3-19)37-17-16-36-15-14-35-13-12-34-11-10-33-9-8-23(32)38-29-21(30)6-7-22(29)31/h2-5H,6-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSUSQWZOPGVKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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